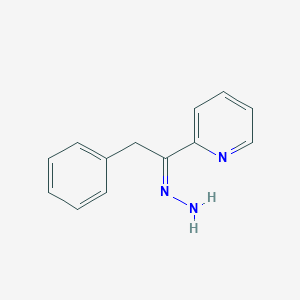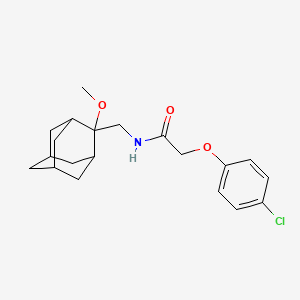
1-(1H-1,2,4-トリアゾール-5-イルメチル)シクロプロパン-1-アミン;二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a triazole ring attached to a cyclopropane moiety, which is further modified with an amine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility and stability in aqueous solutions.
科学的研究の応用
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, influencing various biological pathways.
Medicine: Explored for its therapeutic potential, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopropane Moiety: The triazole ring is then reacted with a cyclopropane derivative, often using a nucleophilic substitution reaction.
Introduction of the Amine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are optimized to maximize yield and purity.
Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions: 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or cyclopropane rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation Products: Depending on the site of oxidation, products may include hydroxylated derivatives or ketones.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Various substituted triazole or cyclopropane derivatives.
作用機序
The mechanism of action of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune responses.
類似化合物との比較
1-(1H-1,2,4-Triazol-3-ylmethyl)cyclopropan-1-amine: Similar structure but different substitution pattern on the triazole ring.
Cyclopropylamine Derivatives: Compounds with cyclopropane and amine groups but lacking the triazole ring.
Triazole Derivatives: Compounds with various substitutions on the triazole ring, used in different applications.
Uniqueness: 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is unique due to its specific combination of a triazole ring and a cyclopropane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHBSODIVIBCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=NC=NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)


![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/new.no-structure.jpg)

![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2457773.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2457784.png)

